7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine
Overview
Description
“7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” is a chemical compound with the molecular formula C16H16CLN3O2S . It is a derivative of pyrimidine, a class of compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .
Chemical Reactions Analysis
Pyrimidines are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, or as electrophiles in reactions with nucleophiles . They can also participate in cycloaddition reactions to form larger ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The solubility can be determined using various solvents .
Scientific Research Applications
Synthesis and Derivatives
- A methodology has been developed for synthesizing 2-pyridyl-substituted derivatives of 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, highlighting the compound's versatility as a synthone for further chemical modifications (Kuznetsov & Chapyshev, 2007).
- Research has shown efficient synthesis routes for heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives, indicating the structural adaptability of similar compounds for creating complex molecular architectures (Chen & Liu, 2019).
Biological Activity
- The antimicrobial properties of new pyrimidines, including structures related to 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine, have been evaluated, showcasing their potential in addressing microbial resistance (Abdelghani et al., 2017).
- The compound has been implicated in the synthesis of antifolate agents, hinting at its potential application in the development of drugs targeting folate pathways in microbial and possibly cancer cells (Rosowsky et al., 1995).
Chemical Properties and Reactions
- Studies have highlighted the compound's utility in generating tricyclic, N-aryl, pyridine- and pyrazine-fused pyrimidones, further demonstrating its chemical flexibility and potential for creating a wide array of biologically active compounds (Friary et al., 1993).
- Synthesis routes involving the compound have led to the discovery of novel heterocyclic compounds, underscoring its role in the advancement of heterocyclic chemistry and the exploration of new therapeutic agents (Dai et al., 2011).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to interact with a variety of targets, including protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases , which could suggest that 7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine might interact with its targets in a similar way.
Biochemical Pathways
The inhibition of protein kinases can affect multiple cellular pathways, including those involved in cell growth and metabolism .
Pharmacokinetics
The synthesis methods and reactivities of pyrimido[4,5-d]pyrimidines, which this compound is a part of, have been studied . These factors can influence the bioavailability of the compound.
Result of Action
Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antiallergic effects .
Action Environment
The compound’s stability might be influenced by factors such as temperature and ph .
Safety and Hazards
Future Directions
The future directions for the research on “7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” could include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
7-benzyl-4-chloro-2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S/c1-20-15-17-13-10-19(8-7-12(13)14(16)18-15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZGYMZCMUSHBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=N1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680931 | |
Record name | 7-Benzyl-4-chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859826-11-2 | |
Record name | 7-Benzyl-4-chloro-2-(methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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